molecular formula C8H12ClN5 B13989506 5-Chloro-6-piperazin-1-ylpyrimidin-4-amine

5-Chloro-6-piperazin-1-ylpyrimidin-4-amine

Katalognummer: B13989506
Molekulargewicht: 213.67 g/mol
InChI-Schlüssel: QZXYKKJUUKYUNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-6-piperazin-1-ylpyrimidin-4-amine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 5-position and a piperazine ring at the 6-position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-piperazin-1-ylpyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-chloropyrimidine-4-amine with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-6-piperazin-1-ylpyrimidin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidines, oxidized or reduced derivatives, and cyclized heterocyclic compounds.

Wissenschaftliche Forschungsanwendungen

5-Chloro-6-piperazin-1-ylpyrimidin-4-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 5-Chloro-6-piperazin-1-ylpyrimidin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial cell wall synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(Piperidin-1-yl)pyrimidine-2,4-diamine: Known for its use in medicinal chemistry.

    4-Chloro-6-piperidin-1-ylpyrimidin-5-amine: Another related compound with similar structural features.

Uniqueness

5-Chloro-6-piperazin-1-ylpyrimidin-4-amine is unique due to the presence of both a chlorine atom and a piperazine ring, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile building block in drug discovery and other applications.

Eigenschaften

Molekularformel

C8H12ClN5

Molekulargewicht

213.67 g/mol

IUPAC-Name

5-chloro-6-piperazin-1-ylpyrimidin-4-amine

InChI

InChI=1S/C8H12ClN5/c9-6-7(10)12-5-13-8(6)14-3-1-11-2-4-14/h5,11H,1-4H2,(H2,10,12,13)

InChI-Schlüssel

QZXYKKJUUKYUNV-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1)C2=NC=NC(=C2Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.